molecular formula C9H17N3 B15260553 1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine

1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine

Cat. No.: B15260553
M. Wt: 167.25 g/mol
InChI Key: PDJLRMKKLSVORC-UHFFFAOYSA-N
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Description

1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with pentan-3-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentan-3-yl group can be replaced by other alkyl or aryl groups using appropriate halides and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl or aryl halides in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are of interest in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential activity against pests and weeds.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-4-amine: Lacks the pentan-3-yl group, making it less hydrophobic and potentially less active in certain applications.

    N-(pentan-3-yl)-1H-pyrazol-4-amine: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-methyl-N-(butan-2-yl)-1H-pyrazol-4-amine: Similar structure but with a different alkyl chain, which can influence its physical and chemical properties.

Uniqueness

1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine is unique due to the presence of both the methyl and pentan-3-yl groups, which can enhance its hydrophobicity and potentially improve its interaction with biological targets. This dual substitution pattern may also influence its reactivity in chemical synthesis, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-methyl-N-pentan-3-ylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-4-8(5-2)11-9-6-10-12(3)7-9/h6-8,11H,4-5H2,1-3H3

InChI Key

PDJLRMKKLSVORC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CN(N=C1)C

Origin of Product

United States

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